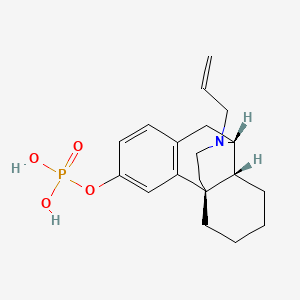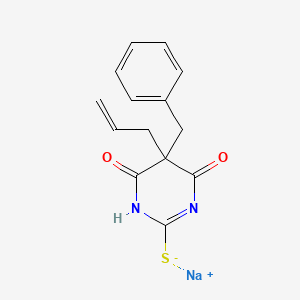
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt is a derivative of barbituric acid, which is a compound based on a pyrimidine heterocyclic skeleton. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is a white crystalline powder that is soluble in water and has significant biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt typically involves the reaction of barbituric acid derivatives with appropriate alkylating agents. One common method is the Knoevenagel condensation reaction, where barbituric acid reacts with aldehydes or ketones in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of various alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a sedative-hypnotic agent and in the treatment of neurological disorders.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt involves its interaction with various molecular targets. It acts as a central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid subtype receptors and modulating chloride currents through receptor channels. This leads to increased synaptic inhibition and reduced neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barbituric acid, 5-allyl-5-phenyl-: Similar in structure but with a phenyl group instead of a benzyl group.
Barbituric acid, 5-allyl-5-(2-methylallyl)-: Contains a methylallyl group instead of a benzyl group.
Thiobarbituric acid: Contains a sulfur atom in place of one of the oxygen atoms in barbituric acid.
Uniqueness
Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thio group and benzyl substitution make it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
64058-13-5 |
|---|---|
Molekularformel |
C14H13N2NaO2S |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
sodium;5-benzyl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C14H14N2O2S.Na/c1-2-8-14(9-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h2-7H,1,8-9H2,(H2,15,16,17,18,19);/q;+1/p-1 |
InChI-Schlüssel |
WVCDAZIUWWHWKP-UHFFFAOYSA-M |
Kanonische SMILES |
C=CCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


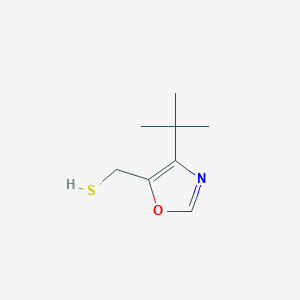

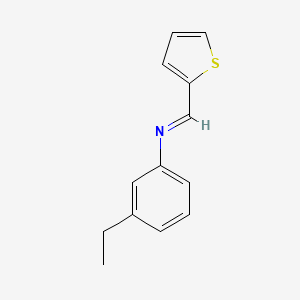
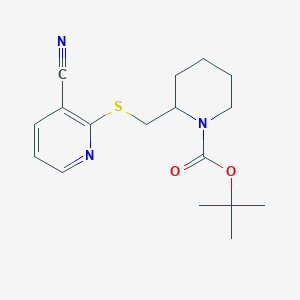

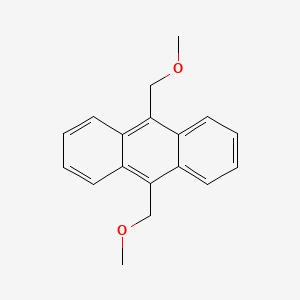
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)



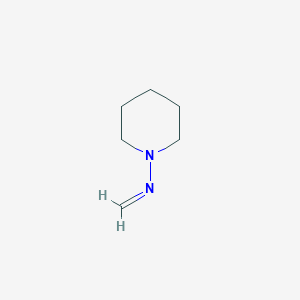
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)

